molecular formula C16H14ClNO5S B11940569 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B11940569
M. Wt: 367.8 g/mol
InChI Key: AEKIKJDEYWLQEM-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzisothiazolone core with a chlorophenoxy and hydroxypropyl substituent, making it a unique molecule with significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the oxygen functionalities.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)propionic acid: Shares the chlorophenoxy group but differs in the core structure.

    3-(4-chlorophenoxy)propionic acid: Similar in structure but lacks the benzisothiazolone core.

Uniqueness

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is unique due to its combination of the benzisothiazolone core with the chlorophenoxy and hydroxypropyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H14ClNO5S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H14ClNO5S/c17-11-5-7-13(8-6-11)23-10-12(19)9-18-16(20)14-3-1-2-4-15(14)24(18,21)22/h1-8,12,19H,9-10H2

InChI Key

AEKIKJDEYWLQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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